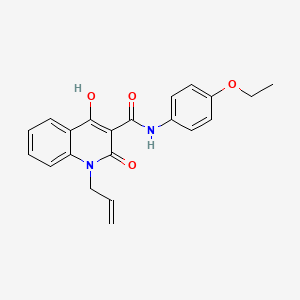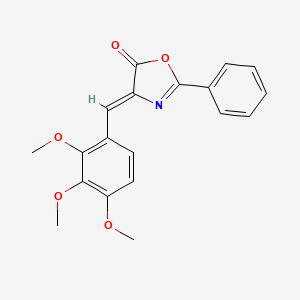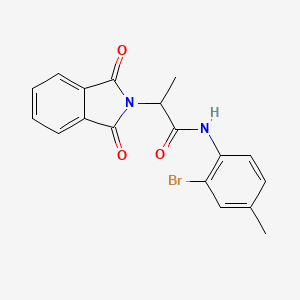![molecular formula C17H14Cl4N2O2 B11690675 (1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE is a synthetic organic compound characterized by its complex structure, which includes two dichlorophenyl groups, a dioxadiazanona core, and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of 3,4-dichlorophenyl intermediates through chlorination reactions.
Coupling Reaction: The dichlorophenyl intermediates are then coupled with a suitable dioxadiazanona precursor under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Formation of Conjugated Double Bonds: The final step involves the formation of conjugated double bonds through a series of elimination reactions, typically under basic conditions.
Industrial Production Methods
Industrial production of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets and pathways.
Industry
In industry, (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE: Unique due to its specific structural configuration and reactivity.
Other Dichlorophenyl Compounds: Similar in terms of the presence of dichlorophenyl groups but differ in their core structures and reactivity.
Uniqueness
The uniqueness of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE lies in its combination of dichlorophenyl groups with a dioxadiazanona core, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H14Cl4N2O2 |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-N-[[(E)-1-(3,4-dichlorophenyl)ethylideneamino]oxymethoxy]ethanimine |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-10(12-3-5-14(18)16(20)7-12)22-24-9-25-23-11(2)13-4-6-15(19)17(21)8-13/h3-8H,9H2,1-2H3/b22-10-,23-11+ |
InChI Key |
SJMZXOWRBOWDBK-BKNYSILLSA-N |
Isomeric SMILES |
C/C(=N\OCO/N=C(/C)\C1=CC(=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NOCON=C(C)C1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690613.png)

![(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690626.png)
![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)

![(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690640.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11690651.png)

![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690669.png)
![(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
